![molecular formula C21H22N2O3 B2434274 2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine CAS No. 1207012-87-0](/img/structure/B2434274.png)
2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these rings suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The presence of the piperazine ring and the pyrazine ring could make it reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .科学的研究の応用
Synthesis and Biological Activity
Antibacterial and Biofilm Inhibition
A study by Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains, with MIC/MBC values indicating strong bactericidal activity. These compounds also demonstrated remarkable biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy. Furthermore, certain derivatives exhibited potent MurB enzyme inhibitory activity, highlighting their potential in addressing antibiotic resistance issues (Ahmed E. M. Mekky & S. Sanad, 2020).
Pharmacological Activities
Asif (2015) emphasized the diverse biological activities associated with piperazine and pyrazine moieties, including antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, and anti-diabetic effects, among others. This review suggests that compounds featuring these structures could serve as bases for developing new pharmaceutical agents with varied therapeutic applications (M. Asif, 2015).
Potential Applications in Drug Design
Antimicrobial and Antifungal Activity
Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives, showing promising antimicrobial activity against several bacterial and fungal strains. Notably, one compound exhibited superior activity against A. baumannii, indicating potential for developing new antimicrobial agents (M. Patil et al., 2021).
Heterocyclic Amines in Drug Design
A study by Lazarin and Airoldi (2006) explored the intercalation of heterocyclic amines, including pyrazine and piperazine, into layered crystalline hydrated barium phenylphosphonate. This research sheds light on the molecular interactions and energetics of intercalation processes, which are critical for the development of materials and drugs with enhanced functionality (A. Lazarin & C. Airoldi, 2006).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 6-ethoxy-4-(3-ethylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-7-6-8-15(11-14)22-19-13-20(21(24)25-3)23-18-10-9-16(26-5-2)12-17(18)19/h6-13H,4-5H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBOLPVJJAIUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


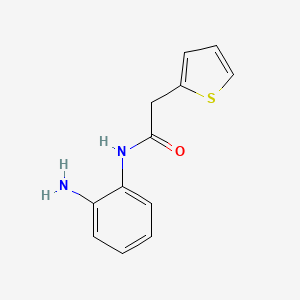
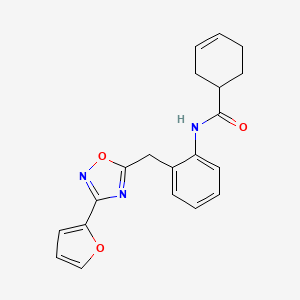
![methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2434200.png)
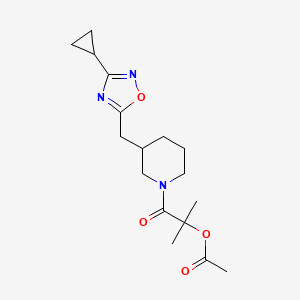
![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)
![2-(4-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2434204.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride](/img/structure/B2434205.png)
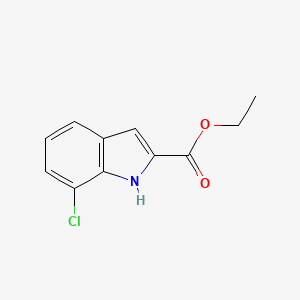
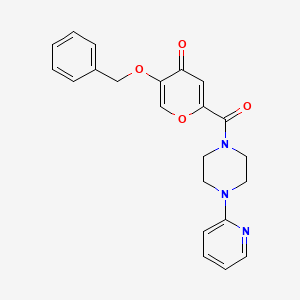
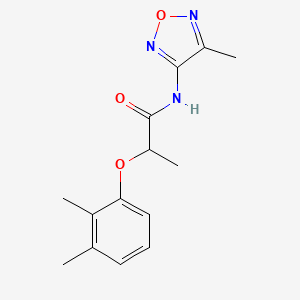
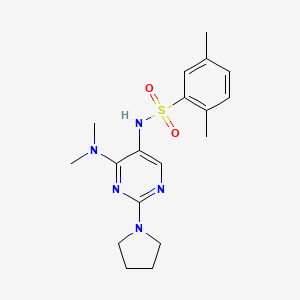
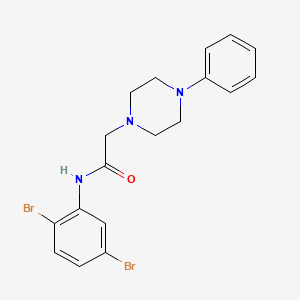
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-ethoxybenzamide](/img/structure/B2434214.png)